molecular formula C16H16N2O4 B5718565 N-(2,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide

N-(2,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide

Cat. No. B5718565
M. Wt: 300.31 g/mol
InChI Key: ZTWCFYGWAHEIHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide, also known as DNAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

N-(2,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide has been found to act as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, N-(2,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide can reduce inflammation and potentially provide therapeutic benefits in a variety of disease states.
Biochemical and Physiological Effects:
In addition to its role as a COX-2 inhibitor, N-(2,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide has been found to have a variety of other biochemical and physiological effects. These include the inhibition of lipid peroxidation, the modulation of cellular redox status, and the induction of apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide in lab experiments is its high purity and stability, which allows for consistent and reproducible results. However, N-(2,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide is also relatively expensive and may not be suitable for all research applications.

Future Directions

There are several potential future directions for research involving N-(2,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide. One area of interest is the development of new COX-2 inhibitors based on the structure of N-(2,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide, which could have improved efficacy and fewer side effects. Another potential direction is the investigation of N-(2,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide's effects on other cellular pathways and processes, such as autophagy and protein synthesis. Overall, N-(2,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide is a promising compound with a range of potential applications in scientific research.

Synthesis Methods

N-(2,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide can be synthesized through a multistep process involving the reaction of 2,6-dimethylaniline with 4-nitrophenol, followed by acetylation with acetic anhydride. The resulting product is purified through recrystallization to obtain N-(2,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide in high purity.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide has been used in a variety of scientific research applications, including studies on the effects of oxidative stress on cellular metabolism, the role of inflammation in disease progression, and the mechanisms of action of various drugs and compounds.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11-4-3-5-12(2)16(11)17-15(19)10-22-14-8-6-13(7-9-14)18(20)21/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWCFYGWAHEIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide

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